Endothelial Id1 Upregulation Potency
BUR1 increases endothelial Id1 expression with an EC50 of 98 nM (0.098 μM) in CD31‑positive endothelial cells derived from human embryonic stem cells [1]. In contrast, the canonical BMP activator SJ000291942 exhibits an EC50 reported as '<1 μM' in C33A‑2D2 cervical carcinoma cells [2]. The >10‑fold difference in potency, combined with BUR1's demonstrated activity in disease‑relevant pulmonary endothelial cells rather than a cancer cell line, establishes a clear differentiation for vascular biology applications.
| Evidence Dimension | Potency for Id1/BMP signaling activation (EC50) |
|---|---|
| Target Compound Data | 98 nM (0.098 μM) |
| Comparator Or Baseline | SJ000291942: <1 μM |
| Quantified Difference | At least 10‑fold more potent |
| Conditions | BUR1: CD31‑positive hESC‑derived endothelial cells; SJ000291942: C33A‑2D2 cervical carcinoma cells |
Why This Matters
This potency difference directly impacts the required compound concentration in cell‑based assays and may influence off‑target effects at higher doses.
- [1] Xing Y, et al. Eur Respir J. 2018 Apr 4;51(4):1702229. doi: 10.1183/13993003.02229-2017. PMID: 29449428. View Source
- [2] Genthe JR, et al. Ventromorphins: A New Class of Small Molecule Activators of the Canonical BMP Signaling Pathway. ACS Chem Biol. 2017 Sep 15;12(9):2436-2447. doi: 10.1021/acschembio.7b00527. View Source
